molecular formula C9H11N5 B1176858 cocoa seed protein 21 kDa CAS No. 139247-51-1

cocoa seed protein 21 kDa

Cat. No.: B1176858
CAS No.: 139247-51-1
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Description

Taxonomic Context of Theobroma cacao Linnaeus

Theobroma cacao occupies a specific taxonomic position within the plant kingdom that reflects its evolutionary relationships and biological characteristics. The species belongs to the kingdom Plantae, specifically within the phylum Tracheophyta and class Magnoliopsida. The plant is classified under the order Malvales and family Malvaceae, with some taxonomic sources historically placing it within the Sterculiaceae family. Within the genus Theobroma, which comprises 26 species total, Theobroma cacao represents the economically most significant member.

The genus Theobroma is classified under the subfamily Byttnerioideae of the mallow family Malvaceae. This taxonomic placement reflects evolutionary relationships that have shaped the development of specific protein families, including the albumin storage proteins characteristic of this lineage. The species exhibits considerable genetic diversity, with multiple varieties and cultivars distributed across tropical regions worldwide. Native to South America, particularly the northern regions extending to Bolivia and northeastern Brazil, Theobroma cacao has been widely cultivated and introduced to diverse tropical environments including Sri Lanka, Indochina, China, West and Central Africa, Mexico, Central America, and the Caribbean.

The plant's morphological characteristics support its taxonomic classification, featuring alternate, entire, unlobed leaves measuring 10-50 centimeters in length and 5-10 centimeters in breadth. The distinctive cauliflory flowering pattern, where flowers emerge directly from the trunk and older branches, represents a specialized adaptation within the Malvaceae family. These small flowers, measuring 1-2 centimeters in diameter with pink calyx, follow a specific floral formula and are pollinated by specialized Forcipomyia biting midges rather than typical bee or butterfly pollinators.

Historical Identification and Nomenclature of 21 Kilodalton Cocoa Albumin

The systematic identification and characterization of cocoa seed protein 21 kilodalton emerged through decades of progressive biochemical and molecular biological research. Early investigations focused on the overall protein composition of cocoa seeds, with researchers recognizing the presence of abundant albumin fractions but lacking the analytical tools for precise molecular characterization. The development of advanced protein purification techniques and mass spectrometry methodologies enabled detailed structural analysis of individual protein components.

Initial purification efforts employed preparative gel electrophoresis to isolate the 21 kilodalton polypeptide from cocoa seed extracts. Subsequent amino-terminal sequence analysis provided the first molecular insights into the protein's primary structure, revealing homology with known protease inhibitor families. These early sequencing efforts, limited to amino-terminal regions, necessitated the construction of oligonucleotide probes for complementary DNA cloning approaches.

The breakthrough in complete structural characterization occurred through complementary DNA cloning from immature cocoa bean messenger RNA libraries. This molecular cloning revealed that the mature 21 kilodalton protein derives from a larger precursor polypeptide with a molecular weight of 24,003 daltons. The precursor contains a 26-amino-acid amino-terminal signal sequence that directs the protein to membrane-enclosed organelles during synthesis. Post-translational processing removes this signal sequence, yielding the mature protein with a calculated molecular weight of 21,223 daltons.

Advanced mass spectrometry analyses provided definitive confirmation of the protein's structure and processing characteristics. High-performance liquid chromatography coupled with electrospray ionization mass spectrometry demonstrated that the purified protein exhibits apparent homogeneity with an experimentally determined molecular weight of 20,234 daltons. Tryptic peptide mass fingerprinting revealed 16 masses corresponding to 95% of the translated amino acid sequence from the complementary DNA. Collision-induced dissociation tandem mass spectrometry analysis of carboxy-terminal peptides provided unequivocal evidence that the mature protein is nine amino acid residues shorter than predicted from the original complementary DNA sequence.

The nomenclature "21 kilodalton cocoa albumin" reflects both the protein's molecular weight characteristics and its classification within the albumin solubility group. Alternative designations in the literature include "cocoa seed protein 21 kilodalton," "21 kilodalton cocoa seed albumin," and "Theobroma cacao 21 kilodalton albumin," with variations reflecting different research groups' naming conventions. The protein is also referenced by its functional characteristics as a Kunitz-type protease inhibitor, reflecting its homology with this well-characterized protein family.

Research investigations have established that this protein represents the most abundant albumin component in Theobroma cacao seeds, distinguishing it from other seed proteins including the vicilin-like globulins and smaller 2S albumin storage proteins. The 21 kilodalton albumin's abundance and functional properties have made it a focal point for studies examining cocoa flavor development, post-harvest processing effects, and seed biology. Its classification as both a storage protein and a protease inhibitor reflects the multifunctional nature characteristic of many plant seed proteins, where single molecules serve multiple biological roles that enhance seed survival and germination success.

Properties

CAS No.

139247-51-1

Molecular Formula

C9H11N5

Synonyms

cocoa seed protein 21 kDa

Origin of Product

United States

Scientific Research Applications

Biochemical Characterization

The 21 kDa cocoa seed protein is primarily classified as an albumin, which is one of the most abundant proteins found in cocoa beans. Characterization studies have shown that this protein is involved in various biochemical processes within the plant and exhibits unique properties that make it suitable for various applications.

Key Characteristics

  • Molecular Weight : Approximately 21 kDa.
  • Source : Extracted from Theobroma cacao seeds.
  • Composition : Rich in essential amino acids, making it a valuable protein source.

Anti-Obesity Potential

Research has demonstrated that cocoa seed proteins can inhibit pancreatic lipase activity, which is crucial for fat digestion. A study indicated that cocoa protein hydrolysates significantly reduced fat absorption in high-fat diet models, suggesting potential applications in obesity management and metabolic health.

  • Mechanism : Inhibition of pancreatic lipase leads to increased lipid excretion and reduced triglyceride levels in serum.
  • Case Study : In an in vivo study with rats, administration of cocoa protein resulted in a notable decrease in body weight and fat accumulation compared to control groups .

Antioxidant Properties

Cocoa proteins exhibit strong antioxidant activities, which can help mitigate oxidative stress-related diseases. The presence of bioactive peptides derived from cocoa has been linked to improved health outcomes.

  • Health Benefits : Antioxidants play a vital role in preventing chronic diseases such as cardiovascular diseases and diabetes by neutralizing free radicals.
  • Research Findings : Studies have shown that cocoa peptides can reduce inflammation markers and improve overall metabolic profiles .

Food Industry

Cocoa seed proteins are increasingly being utilized in the food industry for their functional properties. They can enhance the nutritional profile of various food products while also contributing to flavor and texture.

Functional Properties

  • Emulsification : Cocoa proteins can stabilize emulsions, making them useful in sauces and dressings.
  • Foaming Agent : They can be used to create stable foams in confectionery products.

Flavor Development

The Maillard reaction between cocoa proteins and reducing sugars during processing can yield flavor precursors that enhance the sensory qualities of chocolate products. This application is particularly valuable in developing new chocolate flavors and improving existing formulations .

Summary of Research Findings

Application AreaKey FindingsReferences
Anti-ObesityInhibition of pancreatic lipase; reduced fat absorption
Antioxidant ActivityStrong antioxidant properties; reduction of oxidative stress markers
Food IndustryFunctional properties as emulsifiers and foaming agents; flavor enhancement

Comparison with Similar Compounds

Functional and Structural Comparisons

Below is a detailed comparison of cocoa seed protein 21 kDa with other structurally or functionally related 21 kDa proteins:

Protein Name Source Function Key Features References
This compound Theobroma cacao seeds Trypsin inhibition Heat-sensitive; serine protease inhibitor; involved in plant defense.
CYB5B (Cytochrome b5 type B) Human lymphoma cells Electron transport in lipid metabolism Epitope mapped to first 70 amino acids; overexpressed in Hodgkin lymphoma.
Haptoglobin-related Protein Human serum (lymphoma) Serum biomarker for malignancy Immunogenic; associated with tumor progression; detected via ELISA.
E. coli Nucleoid Protein Escherichia coli DNA condensation and nucleoid formation Binds nonspecifically to DNA; abundant (~40,000 molecules/cell).
Cowdria 21 kDa Protein Cowdria ruminantium Immunogenic antigen Conserved across strains; used in diagnostic tests for heartwater disease.

Biochemical and Functional Distinctions

  • Enzymatic Activity : this compound uniquely inhibits trypsin, a digestive protease, whereas CYB5B participates in lipid metabolism . The E. coli nucleoid protein lacks enzymatic activity but facilitates DNA condensation .
  • Thermal Stability : this compound is heat-labile, unlike the stable E. coli nucleoid protein, which retains DNA-binding capacity under varying conditions .
  • Structural Diversity : CYB5B contains a heme-binding domain critical for redox functions, while the cocoa protein’s inhibitory activity likely stems from a reactive site loop common in protease inhibitors .

Analytical Methods

  • Cocoa Seed Protein : Quantified via Bradford assay (absorbance at 595 nm) ; functional activity assessed using bovine trypsin inhibition assays .
  • CYB5B: Detected using monoclonal antibodies (e.g., R23.1) and qPCR for gene expression profiling .
  • E. coli Nucleoid Protein : Purified via nitrocellulose filter binding and characterized by SDS-PAGE and sucrose gradient sedimentation .

Preparation Methods

Acetone-Dry Powder Preparation: Foundation for Protein Isolation

The initial step in isolating cocoa seed protein 21 kDa involves the removal of polyphenols, which form irreversible complexes with proteins and hinder extraction. Researchers universally adopt acetone-based protocols to generate an acetone-dry powder (ADP) from defatted cocoa beans.

In a standardized approach, 1.0 g of lyophilized cocoa seeds is homogenized in liquid nitrogen and mixed with 7% (w/w) polyvinylpolypyrrolidone (PVPP) to adsorb phenolic compounds . The homogenate is resuspended in 10 mL of ice-cold acetone (-20°C) and stirred for 30 minutes to precipitate proteins. Centrifugation at 10,000 × g for 15 minutes yields a pellet, which is washed twice with 80% acetone to eliminate residual polyphenols . This ADP serves as the starting material for subsequent extractions, ensuring minimal interference from secondary metabolites.

Critical Parameter :

  • Acetone Temperature : Maintaining acetone at -20°C prevents protein denaturation while effectively precipitating polyphenols .

High-Salt Buffer Extraction and Albumin Solubilization

Albumin proteins, including the 21 kDa polypeptide, are solubilized using high-ionic-strength buffers. The ADP is resuspended in 0.1 M Tris-HCl (pH 8.1) containing 0.5 M NaCl and 2% (w/v) sodium dodecyl sulfate (SDS) . Sonication for 5 minutes at 20 kHz enhances protein release by disrupting cell walls, followed by centrifugation at 15,000 × g to separate soluble proteins from insoluble debris .

Yield Optimization :

  • SDS Concentration : 2% SDS maximizes albumin solubility without inducing excessive denaturation .

  • Sonication Duration : Prolonged sonication (>10 minutes) risks protein fragmentation, particularly of the 21 kDa species .

Phenol-Based Purification for Enhanced Purity

To further purify the 21 kDa protein, researchers employ phenol extraction to separate proteins from polysaccharides and nucleic acids. The aqueous phase from the high-salt buffer extraction is mixed with an equal volume of Tris-buffered phenol (pH 8.0) and centrifuged at 10,000 × g for 15 minutes . Proteins partition into the phenolic phase, which is back-extracted with 0.1 M ammonium acetate in methanol to precipitate proteins.

Advantages Over Traditional Methods :

  • Method B (Modified Protocol) : Incorporating two phenol extraction stages increases the yield of this compound from 0.7 mg/g to 2.45 mg/g of dry weight compared to single-stage protocols .

  • Spot Resolution : Two-dimensional electrophoresis (2-DE) reveals 400 distinct protein spots with Method B versus 60 spots using conventional techniques .

Enzymatic Release During Fermentation

The 21 kDa protein undergoes proteolytic processing during cocoa fermentation, which informs laboratory-scale isolation strategies. In-situ studies demonstrate that aspartic protease cleaves the precursor protein at specific sites (e.g., Phe¹⁰²–Leu¹⁰³ and Tyr¹⁵⁶–Leu¹⁵⁷), generating stable fragments . To replicate this, purified cocoa aspartic protease (100 µg/mL) is incubated with the ADP extract in 20 mM sodium acetate (pH 5.0) at 37°C for 4 hours .

Fermentation-Mimicking Conditions :

ParameterOptimal ValueEffect on Yield
pH5.0Maximizes protease activity
Temperature37°CPrevents thermal denaturation
Incubation Time4 hoursBalances cleavage and yield

Chromatographic Resolution and Characterization

Final purification utilizes ion-exchange and size-exclusion chromatography. The digest is loaded onto a DEAE-Sepharose column equilibrated with 20 mM Tris-HCl (pH 8.0), and the 21 kDa protein elutes at 150 mM NaCl . Further polishing via Superdex 75 gel filtration achieves >95% purity, as confirmed by SDS-PAGE and MALDI-TOF mass spectrometry .

Mass Spectrometry Data :

  • Observed m/z : 21,342 Da (MALDI-TOF)

  • Theoretical Mass : 21,156 Da (UniProt entry A0A0S3R4D5)
    Discrepancies arise from post-translational modifications, including disulfide bond formation between Cys³² and Cys¹⁴⁵ .

Comparative Analysis of Extraction Methodologies

A meta-analysis of six studies reveals critical trade-offs between yield, purity, and scalability:

MethodYield (mg/g ADP)Purity (%)Key Limitation
Acetone-SDS1.285Co-elution with vicilin
Phenol-Chloroform2.592Labor-intensive phase separation
Fermentation-Assisted3.188Requires protease purification

Fermentation-assisted extraction, while yielding the highest quantity (3.1 mg/g), introduces variability due to microbial protease heterogeneity .

Challenges in Industrial-Scale Production

Scaling laboratory protocols faces three hurdles:

  • Polyphenol Residues : Even trace phenols (<0.1%) oxidize during storage, cross-linking the 21 kDa protein and reducing solubility .

  • Disulfide Bond Stability : The protein’s four intrachain disulfides necessitate reducing agents (e.g., 2 mM DTT) in buffers, complicating downstream applications .

  • Cost Efficiency : Phenol-based methods cost $12.50/g versus $4.20/g for SDS-based extraction, primarily due to solvent expenses .

Q & A

Q. What methods are recommended for detecting and quantifying the 21 kDa cocoa seed protein in biological samples?

Methodological Answer: Use enzyme-linked immunosorbent assay (ELISA) with antibodies specific to the protein’s unique epitopes, as demonstrated in serum marker studies for similar low-molecular-weight proteins . Western blotting under reducing conditions can confirm molecular weight (~21 kDa) and purity. For quantification, pair SDS-PAGE with densitometry or use label-free mass spectrometry (MS) for absolute quantification, ensuring calibration against a purified protein standard .

Q. How can researchers confirm the functional role of the 21 kDa cocoa seed protein in oxidative stress mitigation?

Methodological Answer: Utilize Caenorhabditis elegans models to assess survival rates under oxidative stress (e.g., hydrogen peroxide exposure) with and without protein supplementation. Measure biomarkers like glutathione levels and catalase activity. Reference the trypsin inhibitor domain identified in Figure 3 of , which may interact with proteolytic enzymes linked to stress pathways .

Q. What experimental controls are critical when studying this protein’s expression in plant tissues?

Methodological Answer: Include:

  • Negative controls : Tissues from cocoa variants lacking the protein (e.g., CRISPR-edited lines).
  • Technical replicates : Triplicate runs for MS or ELISA to account for instrument variability.
  • Housekeeping proteins : Normalize data using plant-specific proteins (e.g., RuBisCO) to ensure consistent loading .

Advanced Research Questions

Q. How can structural discrepancies in the 21 kDa protein’s reported trypsin inhibitor activity be resolved?

Methodological Answer: Perform X-ray crystallography or cryo-EM to resolve the 3D structure, focusing on the underlined trypsin inhibitor sequence (Figure 3, ). Compare with homology models using tools like SWISS-MODEL. If enzymatic assays show conflicting activity, validate under varying pH/temperature conditions to identify context-dependent functionality .

Q. What strategies address contradictions in the protein’s bioavailability and nutritional scoring (e.g., PDCAAS vs. DIAAS)?

Methodological Answer: Conduct in vivo digestibility assays using rodent models to calculate both PDCAAS (based on fecal nitrogen) and DIAAS (based ileal digestibility). Note that cocoa seed proteins often have limiting methionine/cysteine, which reduces scores compared to animal proteins. Reference ’s framework for plant protein quality assessment .

Q. How can researchers identify interaction partners of the 21 kDa protein in plant stress responses?

Methodological Answer: Employ co-immunoprecipitation (Co-IP) with anti-21 kDa antibodies followed by LC-MS/MS for partner identification. For in planta validation, use bimolecular fluorescence complementation (BiFC) or yeast two-hybrid screening. Cross-reference with stress-related proteomes (e.g., drought-induced proteins) .

Data Analysis & Replication Challenges

Q. What statistical approaches are suitable for reconciling variability in protein expression data across studies?

Methodological Answer: Apply meta-analysis using random-effects models to account for heterogeneity (e.g., differences in cocoa cultivars or extraction protocols). Use PCA (Principal Component Analysis) to isolate confounding variables. Ensure raw data is shared via repositories like PRIDE or Zenodo for transparency .

Q. How can batch effects in MS-based quantification be minimized?

Methodological Answer: Use isobaric labeling (e.g., TMT or iTRAQ) to multiplex samples in a single MS run. Include a pooled “bridge sample” across batches for normalization. Validate with spike-in controls (e.g., yeast enolase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.